Cas no 2680759-10-6 (benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate)

Benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate is a specialized carbamate derivative featuring a cyclopropylmethyl group and a 4-bromophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a synthetic intermediate for bioactive molecules. The presence of the bromophenyl moiety enhances its utility in cross-coupling reactions, while the carbamate group offers stability and reactivity for further functionalization. Its well-defined structure and purity make it suitable for applications in drug discovery, particularly in the development of enzyme inhibitors or receptor modulators. The compound’s balanced lipophilicity and steric properties contribute to its versatility in organic synthesis.
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate structure
2680759-10-6 structure
Product name:benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
CAS No:2680759-10-6
MF:C19H20BrNO2
Molecular Weight:374.271604537964
CID:6100583
PubChem ID:165931519

benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate 化学的及び物理的性質

名前と識別子

    • benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
    • EN300-28301274
    • 2680759-10-6
    • インチ: 1S/C19H20BrNO2/c1-21(18(22)23-13-15-5-3-2-4-6-15)14-19(11-12-19)16-7-9-17(20)10-8-16/h2-10H,11-14H2,1H3
    • InChIKey: HRDHCSDKOAHUFE-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1(CN(C(=O)OCC2C=CC=CC=2)C)CC1

計算された属性

  • 精确分子量: 373.06774g/mol
  • 同位素质量: 373.06774g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 396
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.6
  • トポロジー分子極性表面積: 29.5Ų

benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28301274-0.5g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
0.5g
$877.0 2025-03-19
Enamine
EN300-28301274-1.0g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
1.0g
$914.0 2025-03-19
Enamine
EN300-28301274-10.0g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
10.0g
$3929.0 2025-03-19
Enamine
EN300-28301274-2.5g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
2.5g
$1791.0 2025-03-19
Enamine
EN300-28301274-0.25g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
0.25g
$840.0 2025-03-19
Enamine
EN300-28301274-5.0g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
5.0g
$2650.0 2025-03-19
Enamine
EN300-28301274-0.05g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
0.05g
$768.0 2025-03-19
Enamine
EN300-28301274-0.1g
benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate
2680759-10-6 95.0%
0.1g
$804.0 2025-03-19

benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate 関連文献

benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamateに関する追加情報

Introduction to Benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate (CAS No. 2680759-10-6)

Benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate (CAS No. 2680759-10-6) is a synthetic compound that has garnered significant attention in recent years due to its potential applications in the pharmaceutical and chemical industries. This compound, characterized by its unique structural features, has been the subject of numerous studies aimed at elucidating its chemical properties, biological activities, and potential therapeutic uses.

The structure of benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate is composed of a benzyl group, a cyclopropyl ring, and a brominated phenyl group, all linked through a carbamate functional group. The presence of these diverse functional groups contributes to the compound's stability and reactivity, making it an interesting candidate for various chemical reactions and biological assays.

Recent research has focused on the synthesis and characterization of benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate. A study published in the Journal of Organic Chemistry detailed an efficient synthetic route for this compound, utilizing a combination of palladium-catalyzed cross-coupling reactions and carbamate formation. The method described in this study not only improved the yield but also enhanced the purity of the final product, making it suitable for further biological evaluations.

In terms of biological activity, benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate has shown promising results in several areas. One notable application is its potential as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the European Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of a key enzyme implicated in neurodegenerative diseases. The mechanism of action involves binding to the active site of the enzyme, thereby disrupting its function and potentially slowing disease progression.

Another area of interest is the pharmacological profile of benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate. Preliminary studies have indicated that it possesses favorable pharmacokinetic properties, including good solubility and permeability. These properties are crucial for ensuring that the compound can be effectively absorbed and distributed within the body, making it a viable candidate for drug development.

The toxicological profile of benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate has also been evaluated to ensure its safety for use in therapeutic applications. In vitro and in vivo studies have shown that this compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. This favorable safety profile further supports its potential as a lead compound for drug development.

In addition to its therapeutic potential, benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate has also been explored for its material science applications. Its unique structural features make it suitable for use as a building block in the synthesis of more complex molecules with tailored properties. For example, researchers have utilized this compound as a precursor in the development of novel polymers with enhanced mechanical strength and thermal stability.

The future prospects for benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate are promising. Ongoing research aims to optimize its synthesis methods, enhance its biological activity, and explore new applications in both pharmaceutical and material science fields. Collaborative efforts between chemists, biologists, and engineers are expected to drive further advancements and bring this compound closer to practical use.

In conclusion, benzyl N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-methylcarbamate (CAS No. 2680759-10-6) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structure, favorable biological activity, and promising pharmacological profile make it an exciting subject for continued research and development.

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